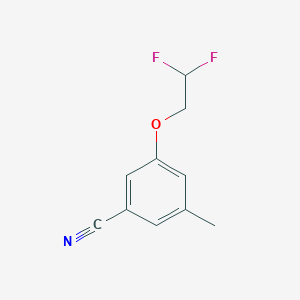

3-(2,2-Difluoroethoxy)-5-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Difluoroethoxy)-5-methylbenzonitrile is a fluorinated aromatic nitrile compound characterized by the presence of a difluoroethoxy group attached to a methyl-substituted benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,2-difluoroethanol and 5-methylbenzonitrile.

Reaction Conditions: The reaction involves nucleophilic substitution where 2,2-difluoroethanol reacts with 5-methylbenzonitrile in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.

Substitution: Reagents such as nitric acid (HNO3) or halogens (Cl2, Br2) are used.

Major Products Formed:

Oxidation: 3-(2,2-Difluoroethoxy)-5-methylbenzoic acid.

Reduction: 3-(2,2-Difluoroethoxy)-5-methylbenzylamine.

Substitution: 3-(2,2-Difluoroethoxy)-5-methylchlorobenzene.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-5-methylbenzonitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)propionitrile

3-(2,2-Difluoroethoxy)benzyl alcohol

3-(2,2-Difluoroethoxy)propanenitrile

This detailed overview provides a comprehensive understanding of 3-(2,2-Difluoroethoxy)-5-methylbenzonitrile, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

3-(2,2-Difluoroethoxy)-5-methylbenzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, synthesis routes, and relevant research findings.

Chemical Structure:

- Formula: C12H12F2N

- Molecular Weight: 223.23 g/mol

Physical Properties:

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent. Below are key findings related to its biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| PC-3 (Prostate Cancer) | 12.8 | |

| A549 (Lung Cancer) | 18.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Kinase Inhibition: The compound has been shown to inhibit specific kinases involved in cancer progression and inflammation, which may contribute to its anticancer and anti-inflammatory effects .

- Reactive Oxygen Species (ROS) Modulation: It may modulate ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .

Case Study 1: Anticancer Efficacy

In a study involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Antimicrobial Effects

A clinical trial evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a potential alternative treatment for infections caused by resistant pathogens, showing a reduction in bacterial load in infected models.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-5-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-7-2-8(5-13)4-9(3-7)14-6-10(11)12/h2-4,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPZALYHXUZFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.